![molecular formula C10H10O4 B096903 (2,3-ジヒドロ-ベンゾ[1,4]ジオキシン-6-イル)-酢酸 CAS No. 17253-11-1](/img/structure/B96903.png)
(2,3-ジヒドロ-ベンゾ[1,4]ジオキシン-6-イル)-酢酸
説明
The provided papers do not directly discuss 1,4-Benzodioxan-6-ylacetic acid, but they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. The papers focus on various derivatives of 1,4-benzodiazepines, which are a class of psychoactive compounds with anxiolytic and antidepressant properties. These compounds are synthesized and evaluated for their potential central nervous system (CNS) activities, including their ability to interact with central benzodiazepine receptors (CBR) and their efficacy in animal models of anxiety .
Synthesis Analysis
The synthesis of related compounds involves the preparation of 1,4-benzodiazepine derivatives with various substituents that can independently influence anxiolytic and antidepressant activities. For instance, 1-(aminoalkyl)-6-aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines are synthesized and their activity is modulated by substituent selection . Additionally, the synthesis of 1,4-benzodiazepine N-nitrosoamidines serves as intermediates for creating tricyclic benzodiazepines, providing alternative routes to well-known compounds such as alprazolam and triazolam .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with the CBR. For example, the partial agonist activity of certain compounds is attributed to specific substituents, such as the 3'-nitro group, which can form hydrogen bonds with key amino acids in the receptor, as suggested by docking results using a homology model of the GABA A receptor . This interaction is essential for the pharmacological profile of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of N-nitrosoamidine scaffolds with various nucleophiles, followed by acid-catalyzed cyclization to yield triazolo and imidazobenzodiazepines . These reactions are critical for the formation of the desired tricyclic structures that are characteristic of certain benzodiazepines.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are analyzed using techniques such as high-performance liquid chromatography (HPLC). For instance, a sensitive and selective HPLC assay was developed for the determination of 6-(2-chlorophenyl)-4-hydroxy-4H-imidazo[1,5-a]-[1,4]benzodiazepine-3-carboxamide and its metabolite in plasma, demonstrating the assay's utility in pharmacokinetic studies . The assay's sensitivity and recovery rates are indicative of the compounds' behavior in biological systems.
科学的研究の応用
抗菌剤
この化合物は、N-置換(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-YL)ベンゼンスルホンアミド誘導体の合成に使用されており、強力な抗菌剤であることが示されています。 . これらの誘導体は、2,3-ジヒドロ-1,4-ベンゾジオキシン-6-アミンとベンゼンスルホニルクロリドを反応させることによって合成されました。 .
酵素阻害剤
上記で述べたものと同じ誘導体は、リポキシゲナーゼ酵素に対して中程度の阻害活性も示しています。 . この酵素は、脂肪酸の代謝とその代謝産物である生物活性脂質メディエーターへの変換において重要な役割を果たしています。
プロテアーゼ阻害剤
この化合物から合成できるスルホンアミドは、プロテアーゼの阻害剤として知られています。 . プロテアーゼはタンパク質やペプチドを分解する酵素であり、それらの阻害は様々な治療用途を持つ可能性があります。
炭酸脱水酵素阻害剤
スルホンアミドは、炭酸脱水酵素 の阻害剤でもあります。この酵素は、体内でのpHと体液バランスの維持に重要な役割を果たしています。 この酵素を阻害することは、緑内障、てんかん、骨粗鬆症などの治療に役立つ可能性があります。 .
抗がん特性
一部のスルホンアミド誘導体は、抗がん特性 . これらは、細胞周期をG1期で阻害し、ヒストン脱アセチル化酵素(HDAC)阻害剤として作用することで、腫瘍細胞の増殖を停止させることで、この効果を実現しています。 .
有機合成
スルホンアミドは、有機合成反応に使用してデンドリマーを生成することもできます。 . デンドリマーは、ナノメートルスケールのサイズを持つ、高度に分岐した星形の巨大分子です。
触媒の配位子
スルホンアミドは、不斉反応の触媒の配位子<a aria-label="1: 触媒の配位子" data-citationid="852c9a70-b1e8-c07e-1d63-4bdb8b04d1cf-41" h="ID=SERP,5015.1" href="https://
Safety and Hazards
作用機序
Target of Action
Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .
Mode of Action
It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Pharmacokinetics
The compound dalosirvat, which has a similar structure, is under investigation in clinical trials
Result of Action
Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRNERFWPQRVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169343 | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17253-11-1 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17253-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-benzodioxan-6-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






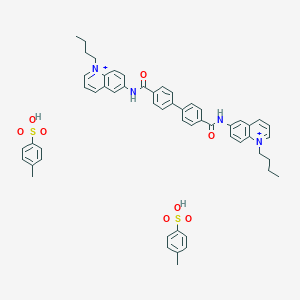
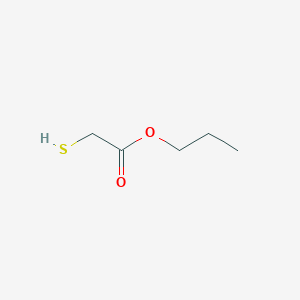


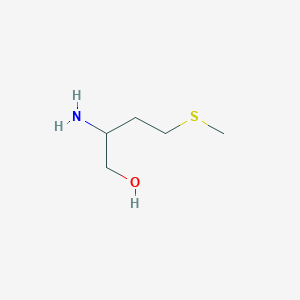
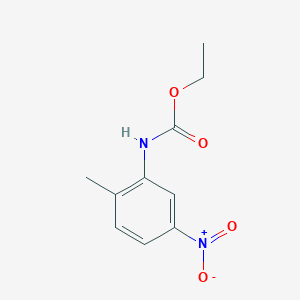
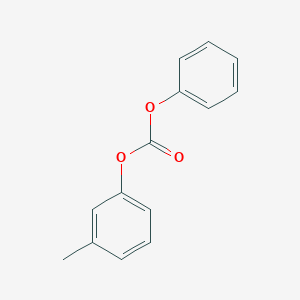
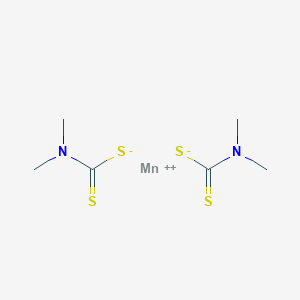

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)